

(4-Bromophenyl)(morpholino)methanone

physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	(4-Bromophenyl) (morpholino)methanone
Cat. No.:	B152215

[Get Quote](#)

An In-Depth Technical Guide to **(4-Bromophenyl)(morpholino)methanone**: Properties, Synthesis, and Applications in Modern Chemistry

Abstract

(4-Bromophenyl)(morpholino)methanone, also known as 4-(4-bromobenzoyl)morpholine, is a versatile bifunctional molecule that serves as a pivotal building block in contemporary organic synthesis and medicinal chemistry. Its structure, featuring a reactive bromophenyl group and a robust morpholino amide, offers a unique combination of stability and synthetic potential. This guide provides a comprehensive overview of its core physical and chemical properties, detailed analytical characterization, a validated synthesis protocol, and an exploration of its reactivity and applications, particularly for researchers and professionals in drug development. By grounding technical data with mechanistic insights, this document serves as an essential resource for leveraging this compound in advanced research and development projects.

Core Molecular and Physical Properties

(4-Bromophenyl)(morpholino)methanone is a crystalline solid at room temperature, valued for its stability and utility as a synthetic intermediate.^[1] The key physical and structural data are summarized below, providing the foundational information required for its handling, characterization, and application in experimental workflows.

Structural and Physical Data Summary

Property	Value	Source(s)
IUPAC Name	(4-Bromophenyl) (morpholino)methanone	-
Synonym	4-(4-Bromobenzoyl)morpholine	
CAS Number	127580-92-1	
Molecular Formula	C ₁₁ H ₁₂ BrNO ₂	[2] [3]
Molecular Weight	270.12 g/mol	[2]
Physical Form	Light yellow or white solid	[4]
Melting Point	Data not consistently reported in literature. The related compound, 4-(4- Bromophenyl)morpholine, has a melting point of 114-118 °C.	-
Solubility	Sparingly soluble in water; soluble in common organic solvents such as chloroform (CDCl ₃), dichloromethane (DCM), and ethyl acetate.	[5] [6]
Storage	Store at room temperature, sealed in a dry, inert atmosphere.	

Key Structural Identifiers

For unambiguous identification and use in computational chemistry applications, the following structural identifiers are provided:

- SMILES:O=C(c1ccc(Br)cc1)N2CCOCC2
- InChI:InChI=1S/C11H12BrNO2/c12-10-3-1-9(2-4-10)11(14)13-5-7-15-8-6-13/h1-4H,5-8H2
- InChIKey:FTAGZJAFWFNHAP-UHFFFAOYSA-N

Analytical Characterization: A Spectroscopic Profile

A robust analytical profile is critical for verifying the identity and purity of **(4-Bromophenyl)(morpholino)methanone**. The following sections detail the expected outcomes from key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides definitive structural confirmation. The spectra are characterized by signals from the disubstituted aromatic ring and the morpholine moiety.

¹H NMR (400 MHz, CDCl₃):[6]

- δ 7.57 ppm (d, J = 8.4 Hz, 2H): These are the two aromatic protons ortho to the carbonyl group. Their downfield shift is due to the deshielding effect of the electron-withdrawing carbonyl.
- δ 7.31 ppm (d, J = 8.4 Hz, 2H): These are the two aromatic protons ortho to the bromine atom.
- δ 4.04 – 3.21 ppm (m, 8H): This complex multiplet represents the eight protons of the morpholine ring. The broadness is due to the restricted rotation around the amide C-N bond and the complex coupling patterns of the methylene groups.

¹³C NMR (101 MHz, CDCl₃):[6]

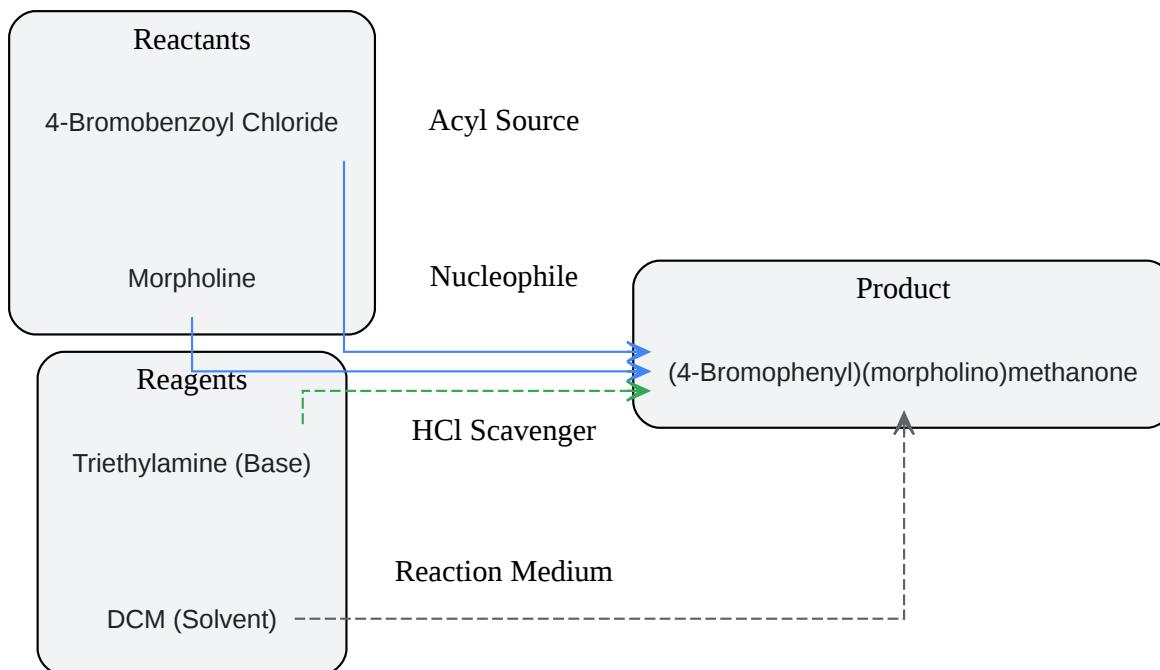
- δ 169.6 ppm: Carbonyl carbon (C=O) of the amide.
- δ 134.3, 132.1, 129.1, 124.5 ppm: Aromatic carbons. The peak at 124.5 ppm corresponds to the carbon bearing the bromine atom (C-Br).
- δ 67.1, 48.4, 42.8 ppm: Carbons of the morpholine ring. The two distinct signals for the methylene carbons adjacent to the nitrogen and oxygen atoms confirm the ring's structure.

Infrared (IR) Spectroscopy

While a specific published spectrum is not readily available, the key IR absorptions can be reliably predicted based on the functional groups present.[7][8][9]

- $\sim 3100\text{-}3000\text{ cm}^{-1}$ (weak to medium): Aromatic C-H stretching.
- $\sim 2950\text{-}2850\text{ cm}^{-1}$ (medium): Aliphatic C-H stretching from the morpholine ring.
- $\sim 1645\text{-}1630\text{ cm}^{-1}$ (strong, sharp): This is a highly characteristic C=O stretching vibration for a tertiary amide. Its position reflects the electronic conjugation with the aromatic ring.
- $\sim 1600\text{-}1450\text{ cm}^{-1}$ (medium): C=C stretching vibrations within the aromatic ring.
- $\sim 1270\text{-}1220\text{ cm}^{-1}$ (strong): C-N stretching of the amide group.
- $\sim 1115\text{ cm}^{-1}$ (strong): C-O-C stretching of the ether linkage in the morpholine ring.
- $\sim 1010\text{ cm}^{-1}$ (medium): C-Br stretching.

Mass Spectrometry (MS)


Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis.

- Expected Molecular Ion $[M]^+$: The compound has two major isotopes for bromine (^{79}Br and ^{81}Br) in a nearly 1:1 ratio. Therefore, the mass spectrum will show two molecular ion peaks of almost equal intensity at m/z 269 and m/z 271.[\[10\]](#)
- Major Fragmentation Pathways:
 - Loss of Morpholine: Cleavage of the amide bond would result in the formation of the 4-bromobenzoyl cation, a prominent peak at m/z 183/185.
 - Loss of Bromine: Fragmentation of the molecular ion by loss of a bromine radical would yield a peak at m/z 190.
 - Benzoyl Cation: Subsequent loss of CO from the 4-bromobenzoyl fragment could produce the bromophenyl cation at m/z 155/157.

Synthesis and Purification Protocol

The most direct and efficient synthesis of **(4-Bromophenyl)(morpholino)methanone** is the acylation of morpholine with 4-bromobenzoyl chloride. This is a standard nucleophilic acyl substitution reaction. The protocol below is a validated, self-validating system designed for high yield and purity.

Reaction Scheme

[Click to download full resolution via product page](#)

Caption: Synthesis of the target compound via nucleophilic acyl substitution.

Step-by-Step Experimental Protocol

Materials:

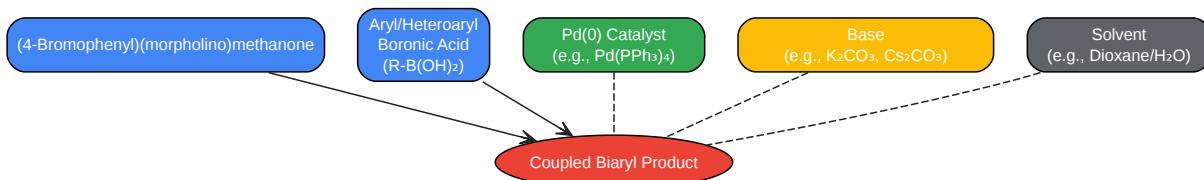
- 4-Bromobenzoyl chloride (1.0 eq)
- Morpholine (1.1 eq)

- Triethylamine (Et_3N) (1.2 eq)
- Dichloromethane (DCM), anhydrous
- Deionized Water
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Brine (Saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO_4)

Procedure:

- **Setup:** To a flame-dried round-bottom flask under an inert atmosphere (N_2 or Ar), add morpholine (1.1 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.
- **Base Addition:** Add triethylamine (1.2 eq) to the stirred solution. The base is crucial to neutralize the HCl byproduct, preventing the protonation of the morpholine nucleophile.
- **Acylation:** Dissolve 4-bromobenzoyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled morpholine solution over 15-20 minutes. Maintaining a low temperature controls the exothermic reaction.
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
- **Monitoring:** Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting 4-bromobenzoyl chloride is consumed.
- **Workup:**
 - Quench the reaction by adding deionized water.
 - Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO_3 solution (to remove any remaining acid), deionized water, and finally, brine.

- Dry the separated organic layer over anhydrous MgSO₄.
- Purification:
 - Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
 - If necessary, purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain a pure, crystalline product. Typical yields for this reaction are high, often exceeding 90%.


Chemical Reactivity and Synthetic Applications

The synthetic utility of **(4-Bromophenyl)(morpholino)methanone** stems from the reactivity of its aryl bromide group, which is a prime handle for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-Br bond is highly susceptible to oxidative addition by palladium(0) catalysts, making it an excellent substrate for a variety of cross-coupling reactions. This is a cornerstone of its application in building molecular complexity.

Workflow: Suzuki-Miyaura Cross-Coupling

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-(4-BROMOBENZOYL) MORPHOLINE | 127580-92-1 [chemicalbook.com]
- 3. (4-Bromophenyl)(morpholino)methanone [myskinrecipes.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rsc.org [rsc.org]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. PubChemLite - 4-(4-bromobenzoyl)morpholine (C11H12BrNO2) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [(4-Bromophenyl)(morpholino)methanone physical and chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b152215#4-bromophenyl-morpholino-methanone-physical-and-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com